2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol

Description

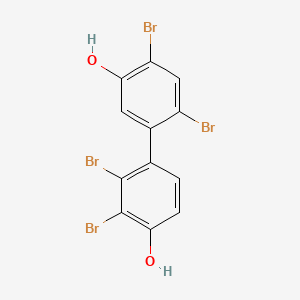

2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol is a highly brominated phenolic compound structurally characterized by two aromatic rings: a central phenol ring substituted with bromine atoms at positions 2 and 4, and a second 2,3-dibromo-4-hydroxyphenyl group attached at position 3. Based on phylogenetic analyses of marine algae (Rhodomelaceae family), such bromophenols are typically biosynthesized as chemical defenses or ecological mediators .

Properties

CAS No. |

36511-35-0 |

|---|---|

Molecular Formula |

C12H6Br4O2 |

Molecular Weight |

501.79 g/mol |

IUPAC Name |

2,3-dibromo-4-(2,4-dibromo-5-hydroxyphenyl)phenol |

InChI |

InChI=1S/C12H6Br4O2/c13-7-4-8(14)10(18)3-6(7)5-1-2-9(17)12(16)11(5)15/h1-4,17-18H |

InChI Key |

CMQUQOHNANGDOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CC(=C(C=C2Br)Br)O)Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol

General Synthetic Strategy

The synthesis of This compound involves the selective bromination and hydroxylation of biphenyl or phenylboronic acid derivatives. The key steps include:

- Oxidative hydroxylation of arylboronic acids to phenols using hydrogen peroxide.

- Bromination using hydrobromic acid or bromine sources to introduce bromine atoms at specific positions on the aromatic rings.

- One-pot ipso-hydroxylation/bromination reactions under mild, open-air conditions for efficiency and scalability.

These methods are designed to achieve high regioselectivity and yield while maintaining environmental considerations such as mild conditions and short reaction times.

Detailed Experimental Procedures

Based on the research by Vijayaragavan Elumalai and Jørn H. Hansen (2020), the preparation can be summarized as follows:

One-Pot Synthesis of Bromophenols (Open-Air)

- Reagents : Arylphenylboronic acid (1 mmol), ethanol (3 mL), hydrogen peroxide (30%, 3 mmol), hydrobromic acid (62%, 3 mmol).

- Procedure : Dissolve arylphenylboronic acid in ethanol. Add hydrogen peroxide followed by hydrobromic acid while stirring at ambient temperature. Stir for 1 minute.

- Work-up : Quench with water, extract with ethyl acetate, wash, dry over anhydrous sodium sulfate, filter, and evaporate solvent.

- Purification : Silica-gel flash column chromatography using ethyl acetate/pentane mixtures.

- Outcome : Yields of bromophenol derivatives typically range from 80% to 90%, with high purity confirmed by NMR and mass spectrometry.

Scale-Up Procedure

- Similar to the above but with increased quantities (e.g., 5 g scale for arylphenylboronic acid).

- Reaction times remain short (1 minute), showing excellent scalability.

- Yields remain high (85-90%) with consistent product quality.

Analytical Data Supporting the Preparation

The following data types are typically used to confirm the identity and purity of the synthesized bromophenol derivatives:

| Analysis Type | Purpose | Typical Results for Bromophenols |

|---|---|---|

| Proton Nuclear Magnetic Resonance (1H NMR) | Confirm aromatic proton environment and hydroxyl presence | Multiplets and singlets consistent with substituted phenol rings |

| Carbon-13 Nuclear Magnetic Resonance (13C NMR) | Confirm carbon environments, especially brominated carbons | Signals at characteristic aromatic and hydroxylated carbons |

| High-Resolution Mass Spectrometry (HR-MS) | Confirm molecular weight and bromine isotope pattern | Accurate mass matching calculated molecular formula (e.g., C12H6Br4O2) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Assess purity and fragmentation pattern | Molecular ion peaks with bromine isotopic distribution |

For example, in related bromophenol derivatives, HR-MS data showed exact masses matching calculated values within 0.0005 Da, confirming the presence of bromines and hydroxyl groups.

Summary Table of Preparation Conditions and Yields

| Compound/Derivative | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| General bromophenol derivatives (3a-k) | Arylphenylboronic acids | H2O2 (30%), HBr (62%), EtOH, 1 min, RT | 80-90 | One-pot ipso-hydroxylation/bromination |

| Scale-up synthesis (e.g., 2b, 2g) | Arylphenylboronic acids | H2O2 (30%), EtOH, 1 min, RT | 85-90 | Demonstrated scalability |

| This compound (adapted) | Biphenylboronic acid derivative | Controlled H2O2, HBr addition, EtOH, 1 min, RT | Expected 80-90 | Requires specific precursor synthesis |

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The bromine atoms can be reduced to form less brominated phenols.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Less brominated phenols or completely debrominated phenols.

Substitution: Phenolic compounds with various functional groups replacing the bromine atoms.

Scientific Research Applications

2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

Industry: Used in the production of flame retardants and other brominated compounds.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol involves its interaction with biological molecules. The bromine atoms and hydroxyl groups can form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Bromophenols

The following table compares 2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol with analogous compounds in terms of structure, bromination, bioactivity, and sources:

Structural and Functional Differences

Bromination Density :

- The target compound and 5,5′-methylenebis(3,4-dibromobenzene-1,2-diol) both feature four bromine atoms but differ in connectivity. The methylene-bridged dimer lacks the hydroxyphenyl substituent, which may reduce hydrogen-bonding capacity compared to the target compound .

- BPN and the target compound share a dibrominated central ring but differ in substituents: BPN’s ethoxymethyl group enhances lipophilicity, whereas the target’s hydroxyphenyl group may improve water solubility .

Bioactivity Trends: Bromophenols with methylene bridges (e.g., Compound 1) show broad-spectrum bioactivity, including anticancer effects, likely due to stabilized planar conformations . Compounds with ethoxymethyl or methoxymethyl groups (e.g., BPN, compound 160 in ) exhibit enzyme inhibition (e.g., PTP1B), suggesting substituent flexibility modulates target specificity . Higher bromination (e.g., compound 3 in ) correlates with stronger enzyme inhibition, as seen in aldose reductase activity .

Biosynthetic Context: The target compound’s structure aligns with Rhodomelaceae metabolites, which often undergo lanosylation (addition of brominated benzyl groups) to form dimers or hybrids . For example, R. confervoides produces ureido-linked dimers (e.g., compound 66 in ), while the target lacks such modifications, indicating divergent enzymatic pathways .

Research Implications and Gaps

Bioactivity Screening : The target compound’s bioactivity remains uncharacterized. Given structural similarities to PTP1B inhibitors (e.g., BPN) and aldose reductase inhibitors (e.g., compound 3), targeted assays for antidiabetic or antioxidant activity are warranted .

Synthetic Accessibility: highlights challenges in synthesizing bromophenols without artifacts (e.g., ethoxymethyl groups forming during extraction). The target compound’s synthesis would require careful control to avoid unintended substitutions .

Ecological Role : High bromination may deter herbivores or pathogens in marine environments, as observed in Vertebrata and Rhodomela species .

Biological Activity

2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol is a brominated phenolic compound that has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial properties, cytotoxicity, and potential endocrine disruption effects. The findings are supported by data tables, case studies, and relevant research studies.

Chemical Structure and Properties

Molecular Formula: C18H17Br4O

Molecular Weight: 467.4 g/mol

IUPAC Name: this compound

This compound features multiple bromine substituents and a hydroxy group that significantly influence its biological properties.

Antimicrobial Activity

Research has shown that brominated compounds often exhibit significant antimicrobial properties. The presence of multiple bromine atoms in this compound enhances its effectiveness against various pathogens.

- Study Findings: A study indicated that dibromophenol derivatives demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

- IC50 Values: Research on related dibrominated compounds reported IC50 values ranging from 10 to 50 µM, suggesting significant anticancer properties .

Endocrine Disruption

The potential for endocrine disruption is a critical aspect of the biological activity of this compound. Studies indicate that brominated phenols can interfere with hormone signaling pathways.

- Mechanism of Action: The structural similarity of this compound to thyroid hormones suggests it may bind to thyroid hormone receptors, potentially disrupting normal endocrine function .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, dibromophenol derivatives were tested for their antimicrobial efficacy. The results demonstrated potent activity against various bacterial strains with an MIC of 32 µg/mL against Staphylococcus aureus .

Case Study 2: Cytotoxicity Assessment

A separate investigation assessed the cytotoxic effects of dibrominated compounds on cancer cell lines. The study found that the compounds exhibited IC50 values ranging from 10 to 50 µM across different cell types, indicating their potential as anticancer agents .

Toxicological Profile

Understanding the toxicity of this compound is essential for its safe application:

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

These findings suggest that while the compound exhibits significant biological activity, it also poses potential risks that must be managed carefully .

Q & A

Q. What established synthetic routes are available for 2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer: Electrophilic bromination of phenolic precursors is a common approach, as demonstrated in the synthesis of related bromophenols from red algae. Optimization involves controlling stoichiometry, temperature, and brominating agents (e.g., Br₂ in acetic acid or HBr/H₂O₂ systems). For example, Lundgren et al. ( ) highlighted the importance of monitoring reaction intermediates via TLC and adjusting reaction times to avoid artefacts like ethoxymethyl derivatives. Purification via column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) is critical for isolating the target compound .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight and bromine isotope patterns. X-ray crystallography, using programs like SHELXL ( ), resolves absolute configuration and intermolecular interactions (e.g., Br⋯Br contacts or hydrogen bonding), as shown in structurally similar dihydrofuran derivatives ( ). Crystallographic data should be deposited in repositories like the Cambridge Structural Database (CSD) for reproducibility .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Accelerated stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C, followed by HPLC-UV analysis to track degradation products. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition thresholds. ’s discussion of phenol red’s variable stability in cell cultures underscores the need for tailored stability protocols depending on experimental applications (e.g., biological assays vs. material science) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in substitution patterns or conformational isomerism?

Methodological Answer: SHELXL refinement ( ) enables precise modeling of disordered bromine atoms or torsional angles in crowded aromatic systems. For example, in 3,4-dibromo-dihydrofuran derivatives ( ), C—H⋯H and Br⋯Br interactions were validated via SHELXL’s electron density maps. Researchers should cross-validate crystallographic results with DFT calculations (e.g., Gaussian) to confirm energetically favorable conformers .

Q. What experimental strategies address contradictions in reported bioactivity data (e.g., antimicrobial efficacy)?

Methodological Answer: Orthogonal assays (e.g., broth microdilution for MIC values vs. time-kill kinetics) reduce method-dependent variability. The phenol coefficient test ( ) standardizes antimicrobial potency relative to phenol, controlling for inoculum size and exposure time. For cell-based studies, phenol red-free media ( ) prevents interference with estrogenic or enzymatic pathways, ensuring reliable IC₅₀ measurements .

Q. How can researchers design structure-activity relationship (SAR) studies for bromophenol derivatives?

Methodological Answer: Systematic substitution of bromine or hydroxyl groups, guided by marine natural product analogs (), identifies key pharmacophores. For example, dimeric lanosol derivatives in Rhodomelaceae algae () show enhanced bioactivity via π-π stacking or halogen bonding. High-throughput screening (HTS) with CRISPR-engineered reporter cell lines can link structural motifs to specific pathways (e.g., oxidative stress response) .

Q. What methodologies quantify environmental persistence or biodegradation of this compound?

Methodological Answer: Central composite design (CCD) experiments ( ) optimize variables like microbial consortia, temperature, and nutrient availability in biodegradation assays. Liquid-liquid equilibrium models (e.g., NRTL in ) predict partitioning behavior in wastewater systems. Gas chromatography-mass spectrometry (GC-MS) tracks degradation metabolites, while QSAR models estimate eco-toxicity endpoints .

Q. How can synthetic by-products or artefacts be identified and mitigated during scale-up?

Methodological Answer: LC-MS/MS with ion-trap detectors identifies low-abundance by-products (e.g., ethoxymethyl artefacts in ). Process analytical technology (PAT), such as in-situ FTIR, monitors real-time reaction progress. Green chemistry principles (e.g., solvent-free bromination or recyclable catalysts) reduce waste and improve atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.